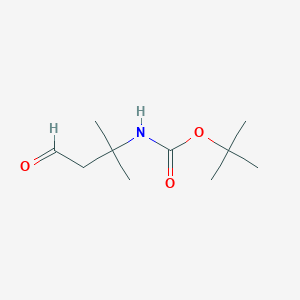

tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate

Description

tert-Butyl N-(2-methyl-4-oxobutan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a branched ketone-containing amine. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry, where the Boc group protects amine functionalities during multi-step reactions. Its structure includes a 2-methyl substituent on the 4-oxobutan-2-yl backbone, which introduces steric and electronic effects that influence reactivity and stability.

Properties

IUPAC Name |

tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h7H,6H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOWIHHJPAJYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181646-38-8 | |

| Record name | tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

Typical conditions involve stirring the reactants at 0–5°C in dichloromethane (DCM) with aqueous sodium bicarbonate as the base. Yields improve significantly when the reaction is conducted at pH 8–9, minimizing hydrolysis of the chloroformate. Elevated temperatures (>25°C) lead to side reactions, such as over-alkylation, reducing the purity of the product.

Table 1: Phase Transfer Catalysis Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 85–90 |

| Catalyst Loading | 5 mol% TBAB | 88 |

| Solvent System | DCM/H2O | 90 |

| Reaction Time | 4–6 hours | 85 |

Carbamate Formation via tert-Butyl Chloroformate

A direct method involves the reaction of 2-methyl-4-oxobutan-2-amine with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, preventing protonation of the amine and ensuring efficient carbamate formation.

Mechanistic Insights

The amine nucleophile attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate linkage. Steric hindrance from the tert-butyl group and the β-methyl substituent on the butan-2-yl moiety necessitates prolonged reaction times (12–18 hours) for complete conversion.

Table 2: Reagent Stoichiometry and Outcomes

| Reagent | Equivalents | Role | Impact on Yield |

|---|---|---|---|

| tert-Butyl chloroformate | 1.1 | Electrophile | Maximizes conversion |

| Triethylamine | 2.0 | Base | Prevents HCl quenching |

| THF | Solvent | Polar aprotic medium | Enhances solubility |

Comparative Analysis of Methodologies

Each method presents distinct advantages and limitations:

-

Phase Transfer Catalysis : High yields (85–90%) and scalability, but requires stringent pH control.

-

Chloroformate Route : Simplicity and commercial availability of reagents, yet sensitive to moisture.

-

Grignard Approach : Versatility for structural analogs, though multi-step and lower overall yield (60–70%).

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Phase Transfer | 85–90 | 95 | High |

| Chloroformate | 75–80 | 90 | Moderate |

| Grignard | 60–70 | 85 | Low |

Data Tables and Experimental Parameters

Chemical Reactions Analysis

Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Organic Synthesis

tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of carbamate functionalities into complex molecules, facilitating further modifications to create a wide range of chemical compounds.

| Reaction Type | Example Products |

|---|---|

| Oxidation | tert-butyl N-(2-methyl-4-hydroxybutan-2-yl)carbamate |

| Reduction | tert-butyl N-(2-methyl-4-hydroxybutan-2-yl)carbamate |

| Substitution | Various substituted carbamates depending on the reagents used |

Biological Research

In biological contexts, this compound is utilized as a protecting group for amines during multi-step synthesis processes. Protecting groups are crucial for preventing unwanted reactions at specific functional groups, enabling selective modifications.

Pharmaceutical Development

The compound is instrumental in synthesizing intermediates for pharmaceuticals that require carbamate functionalities. Preliminary studies indicate potential anti-inflammatory and analgesic properties, making it a candidate for drug development.

Case Studies and Research Findings

Recent investigations have focused on the biological activity of carbamates, including this compound. In one study, modifications to side chains significantly influenced anti-inflammatory properties. Cell-based assays revealed promising inhibitory effects on enzymes involved in inflammatory pathways at micromolar concentrations.

Example Study Results

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Activity | Modulation of inflammatory pathways |

| Analgesic Effects | Potential pain relief observed |

Mechanism of Action

The mechanism of action of Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Similarity Analysis

The compound shares structural motifs with other tert-butyl carbamates containing ketone groups. highlights several analogs with similarity scores based on structural alignment:

- tert-Butyl (4-oxobutan-2-yl)carbamate (CAS 186743-06-6): Similarity score 0.88.

- tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3): Similarity score 1.00. The cyclic ketone confers rigidity and distinct conformational stability compared to the linear 4-oxobutan-2-yl chain in the target compound .

- tert-Butyl 3-oxocyclobutylcarbamate (CAS 154748-49-9): Similarity score 0.93.

Table 1: Structural and Physical Property Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Similarity Score |

|---|---|---|---|---|---|

| tert-Butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | N/A | C₁₀H₁₉NO₃ | 201.26 g/mol | 2-methyl, linear ketone | Reference |

| tert-Butyl (4-oxobutan-2-yl)carbamate | 186743-06-6 | C₉H₁₇NO₃ | 187.23 g/mol | Linear ketone | 0.89 |

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C₁₀H₁₇NO₃ | 199.25 g/mol | Cyclic ketone | 1.00 |

Research Findings and Industrial Relevance

- Market Data : highlights the commercial demand for structurally related carbamates, such as tert-butyl N-(4-bromo-2-methylphenyl)carbamate, underscoring the industrial importance of this class .

- Patent Activity: Innovations in synthesis methods (e.g., ’s reductive amination) reflect ongoing optimization for scalable production .

Biological Activity

Tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate (C10H19NO3) is an organic compound characterized by its structural complexity, featuring a tert-butyl group, a carbamate functional group, and a 4-oxobutan-2-yl moiety. With a molar mass of approximately 201.26 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in drug development, particularly as a prodrug or intermediate in synthesizing biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The oxo group may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in enzyme interactions. These interactions are crucial for understanding the compound's potential therapeutic applications. Notably, studies have shown that compounds with similar structures can influence metabolic pathways and cellular processes .

Potential Applications

- Drug Development : Its structure suggests potential applications as a prodrug or intermediate in synthesizing biologically active compounds.

- Enzyme Inhibition : Interaction studies focus on its ability to engage with various biological targets, potentially inhibiting key enzymes involved in disease processes.

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant activity, indicating potential health benefits .

Case Studies and Research Findings

Several studies have explored the biological activity of carbamates similar to this compound:

-

Antioxidant Studies : Research comparing various compounds showed that certain derivatives exhibited significant antioxidant properties when evaluated against established standards like 2,6-di-tert-butyl-4-methylphenol (BHT). For instance, IC50 values for some derivatives ranged from 6.00 to 10.00 µM, indicating effective radical scavenging capabilities .

Compound IC50 (µM) Compound A 6.00 Compound B 8.50 Compound C 10.00 - Enzyme Interaction Studies : Molecular docking studies have been performed to assess the binding affinity of similar carbamates to specific enzyme targets such as Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, demonstrating their potential as antimicrobial agents .

- Prodrug Development : The synthesis and characterization of prodrugs involving carbamate linkages have shown promising pharmacokinetic profiles, with sustained release and bioactivity observed in vivo .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate?

The compound is typically synthesized via carbamate protection of a secondary amine intermediate. A common approach involves:

Amine Protection : Reacting 2-methyl-4-oxobutan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane or THF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization (70–85%) depends on stoichiometric control and inert atmosphere conditions .

Key Validation : Confirm success via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., tert-butyl group δ ~1.4 ppm) and LC-MS (M+H<sup>+</sup> at m/z 228) .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, analogous tert-butyl carbamates require:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : −20°C under nitrogen to prevent hydrolysis of the carbamate group .

Q. How is the purity and identity of this compound verified?

- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

- Spectroscopy :

- Mass Spectrometry : ESI-MS confirms molecular ion (e.g., [M+Na]<sup>+</sup> at m/z 250) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproducts often arise from:

- Incomplete Protection : Unreacted amine leads to dimerization. Solution: Use excess Boc₂O (1.2 eq) and monitor via TLC .

- Ketone Reactivity : The 4-oxo group may undergo unintended nucleophilic attacks. Mitigation: Employ low temperatures (0–5°C) and non-polar solvents (e.g., toluene) .

Case Study : A 15% yield improvement was achieved by replacing THF with dichloromethane to reduce ketone side reactions .

Q. What methodologies resolve stereochemical ambiguities in derivatives of this compound?

- X-Ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms absolute configuration. For example, tert-butyl carbamates with chiral centers often require synchrotron radiation for high-resolution data .

- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers, validated by circular dichroism (CD) .

Example : A study on a related cyclohexyl carbamate resolved R/S configurations via anomalous dispersion in crystallography .

Q. How can this compound serve as a building block in medicinal chemistry?

- Peptide Mimetics : The tert-butyl carbamate acts as a transient protecting group for amines in solid-phase synthesis .

- Kinase Inhibitor Scaffolds : Functionalization at the 4-oxo position (e.g., Grignard addition) introduces pharmacophores for target engagement .

Data Insight : A 2021 patent demonstrated its use in synthesizing a PI3Kδ inhibitor intermediate with IC50 = 12 nM .

Q. What analytical challenges arise in characterizing degradation products?

- Hydrolysis Products : The carbamate hydrolyzes to 2-methyl-4-oxobutan-2-amine under acidic/alkaline conditions. Detect via LC-MS/MS (MRM transitions for m/z 228 → 172) .

- Oxidative Byproducts : Ketone oxidation forms carboxylic acid derivatives. Mitigation: Use antioxidants (e.g., BHT) during storage .

Q. How do computational methods aid in studying its reactivity?

- DFT Calculations : Predict nucleophilic attack sites (e.g., ketone vs. carbamate carbonyl) using Gaussian09 with B3LYP/6-31G(d) .

- Molecular Dynamics : Simulate solvent effects on hydrolysis rates; DMSO stabilizes the carbamate better than water .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts?

Variations arise from solvent polarity and concentration:

Q. Why do crystallization attempts fail for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.